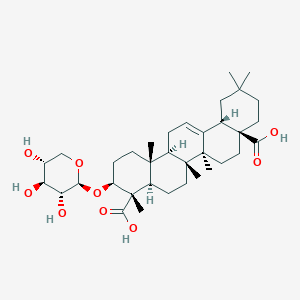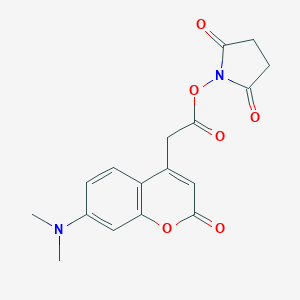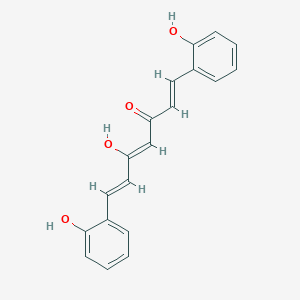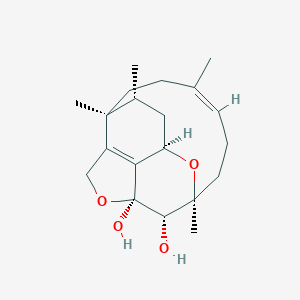
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to possess antioxidant activity and to inhibit the production of certain inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI in lab experiments is its potential therapeutic properties. It has been shown to possess anticancer and antifungal activity, as well as anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for the study of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI. One direction is to further investigate its potential as an anticancer agent and to elucidate its exact mechanism of action. Additionally, it would be interesting to study the compound's potential as an antifungal and anti-inflammatory agent. Furthermore, it would be valuable to investigate the compound's pharmacokinetic and toxicological properties to determine its suitability as a therapeutic agent. Finally, it would be useful to explore the synthesis of analogs of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI to determine if they possess improved therapeutic properties.
Synthesis Methods
The synthesis of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been reported in the literature. The synthesis involves the reaction of 2-methylthio-4-phenyl-3,4,5,6,7,8-hexahydrobenzo[b]thiophene with 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction yields 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI as a white solid.
Scientific Research Applications
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess antifungal activity against various strains of fungi. Furthermore, it has been studied for its potential as an anti-inflammatory agent.
properties
CAS RN |
135718-67-1 |
|---|---|
Product Name |
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI |
Molecular Formula |
C17H20IN3S2 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-methylsulfanyl-4-phenyl-5,6,7,8-tetrahydro-4H-[1]benzothiolo[2,3-d]pyrimidin-3-amine;hydroiodide |
InChI |
InChI=1S/C17H19N3S2.HI/c1-21-17-19-16-14(12-9-5-6-10-13(12)22-16)15(20(17)18)11-7-3-2-4-8-11;/h2-4,7-8,15H,5-6,9-10,18H2,1H3;1H |
InChI Key |
HFNBFWNVVBUGBH-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(N1N)C3=CC=CC=C3)C4=C(S2)CCCC4.I |
Canonical SMILES |
CSC1=NC2=C(C(N1N)C3=CC=CC=C3)C4=C(S2)CCCC4.I |
synonyms |
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thien o(2,3-d)pyrimidine HI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)


![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)


![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)